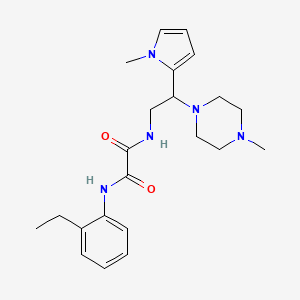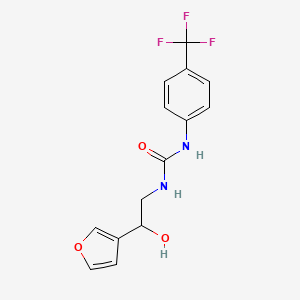![molecular formula C20H19N3O2S B2826709 2-(allylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627045-70-9](/img/structure/B2826709.png)
2-(allylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimido[4,5-b]quinolines are a class of compounds that have been synthesized through various methods . They are known for their wide range of biological properties, including antitumor activity .
Molecular Structure Analysis
The molecular structure of pyrimido[4,5-b]quinoline derivatives has been studied using various spectroscopic methods such as FT-IR (Fourier Transform infrared spectroscopy), 1H NMR (Nuclear Magnetic Resonance), 13C NMR, and GC-MS (gas chromatography-mass spectrometry) .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Compounds closely related to 2-(allylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione have been synthesized and evaluated for their antioxidant properties. One study prepared new hexahydropyrimido[5,4-c]quinoline-2,5-diones and found that those containing thiourea moiety exhibited better antioxidant activity, suggesting potential for applications in oxidative stress-related conditions (Ismaili et al., 2008).
Corrosion Inhibition
Another scientific application involves the use of 5-arylpyrimido-[4,5-b]quinoline-diones as corrosion inhibitors for mild steel in acidic environments. A study demonstrated that these compounds could effectively prevent corrosion, highlighting their potential in industrial applications to enhance the durability of metals (Verma et al., 2016).
Catalysis
A novel catalyst based on metal-organic frameworks (MOFs) was developed for the synthesis of N-heterocyclic compounds, including tetrahydropyrimido[4,5-b]quinoline derivatives. This work underscores the importance of these compounds in facilitating various chemical transformations, offering a pathway to more efficient and sustainable chemical synthesis (Sepehrmansouri et al., 2020).
Green Chemistry
The compound and its derivatives have also found applications in green chemistry. For instance, a study outlined an L-proline-catalyzed synthesis of complex heterocyclic ortho-quinones, demonstrating the utility of water as a solvent in promoting environmentally friendly chemical reactions (Rajesh et al., 2011).
Wirkmechanismus
Target of Action
It’s known that similar compounds have shown antitumor activity , suggesting that the targets could be proteins or enzymes involved in cell proliferation and survival.
Mode of Action
It’s known that the introduction of a thioureido group at a specific position in the compound’s structure resulted in significant antitumor activity and improved selectivity toward non-small cell lung, colon, cns, melanoma, renal, and breast cancer cell lines . This suggests that the compound may interact with its targets in a way that disrupts normal cell function, leading to cell death.
Result of Action
The result of HMS1653H15’s action is a broad-spectrum antitumor activity against most of the tested sub-panel tumor cell lines . This suggests that the compound has a cytotoxic effect, leading to the death of cancer cells.
Zukünftige Richtungen
The future directions for research on pyrimido[4,5-b]quinolines could involve the development of new methods for the preparation of these compounds and the improvement of existing synthetic methods . Additionally, further studies could be conducted to explore their potential biological activities and applications in medicinal chemistry .
Eigenschaften
IUPAC Name |
5-phenyl-2-prop-2-enylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-2-11-26-20-22-18-17(19(25)23-20)15(12-7-4-3-5-8-12)16-13(21-18)9-6-10-14(16)24/h2-5,7-8,15H,1,6,9-11H2,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFUHXUTAAWJDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2826626.png)
![N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2826628.png)

![1'-(1H-indole-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2826631.png)
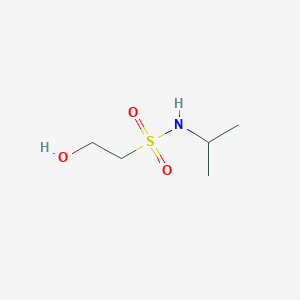
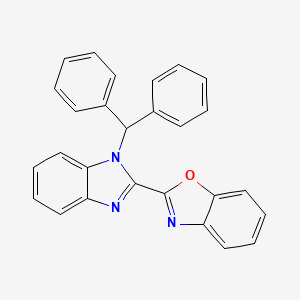
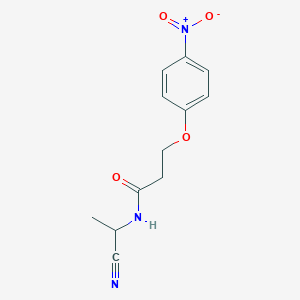

![Methyl 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)furan-3-carboxylate](/img/structure/B2826639.png)
![1-(azepan-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2826640.png)
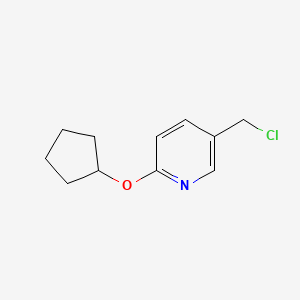
![N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2826642.png)
